4-{[4-(4-fluorobenzoyl)-3-methyl-2-oxo-3,4-dihydro-1(2H)-quinoxalinyl]methyl}benzenecarbonitrile
Description
4-{[4-(4-Fluorobenzoyl)-3-methyl-2-oxo-3,4-dihydro-1(2H)-quinoxalinyl]methyl}benzenecarbonitrile is a synthetic quinoxaline derivative characterized by a 3-methyl-substituted dihydroquinoxalinone core, a 4-fluorobenzoyl group at the 4-position, and a benzenecarbonitrile moiety linked via a methylene bridge. The fluorobenzoyl and carbonitrile substituents suggest enhanced electronic and steric properties, likely influencing reactivity, solubility, and intermolecular interactions .
Properties
IUPAC Name |
4-[[4-(4-fluorobenzoyl)-3-methyl-2-oxo-3H-quinoxalin-1-yl]methyl]benzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18FN3O2/c1-16-23(29)27(15-18-8-6-17(14-26)7-9-18)21-4-2-3-5-22(21)28(16)24(30)19-10-12-20(25)13-11-19/h2-13,16H,15H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKWVTRYXVJLGKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)N(C2=CC=CC=C2N1C(=O)C3=CC=C(C=C3)F)CC4=CC=C(C=C4)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[4-(4-fluorobenzoyl)-3-methyl-2-oxo-3,4-dihydro-1(2H)-quinoxalinyl]methyl}benzenecarbonitrile typically involves multiple steps, starting with the preparation of the quinoxaline core. One common method involves the condensation of 4-fluorobenzoyl chloride with 3-methyl-2-oxo-3,4-dihydroquinoxaline in the presence of a base such as triethylamine. This intermediate is then reacted with benzyl cyanide under specific conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-{[4-(4-fluorobenzoyl)-3-methyl-2-oxo-3,4-dihydro-1(2H)-quinoxalinyl]methyl}benzenecarbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorobenzoyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydride or other strong bases for deprotonation, followed by nucleophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while reduction can lead to fully or partially hydrogenated products.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. A study on quinoxaline derivatives demonstrated that modifications at the benzoyl position can enhance antibacterial activity against various pathogens. The introduction of fluorine in the benzoyl moiety is known to increase lipophilicity, potentially improving membrane permeability and bioactivity against bacterial strains .
Anticancer Properties
Quinoxaline derivatives have been studied for their anticancer effects. For instance, compounds with similar structures have shown inhibitory effects on cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. The specific compound under discussion could be evaluated for its efficacy against cancer cell lines, particularly focusing on its ability to induce oxidative stress and apoptosis in malignant cells .
Material Science
Fluorescent Properties
The incorporation of fluorinated aromatic systems often enhances the photophysical properties of compounds. Studies have shown that fluorinated quinoxaline derivatives exhibit unique fluorescence characteristics, making them suitable candidates for applications in organic light-emitting diodes (OLEDs) and as fluorescent probes in biological imaging .
Biochemical Applications
Enzyme Inhibition Studies
The compound's structural features suggest potential inhibitory activity against specific enzymes involved in metabolic pathways. For example, derivatives similar to this compound have been investigated as inhibitors of cyclooxygenase enzymes, which play a crucial role in inflammation and pain signaling pathways. The design of such inhibitors could lead to the development of new anti-inflammatory drugs .
Data Tables
Case Studies
-
Antimicrobial Evaluation
A study conducted on a series of quinoxaline derivatives revealed that those with fluorinated benzoyl groups exhibited enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria. This study utilized standard disk diffusion methods to assess the effectiveness of the compounds. -
Anticancer Activity Assessment
Research focusing on quinoxaline-based compounds demonstrated their ability to induce apoptosis in human cancer cell lines through caspase activation assays. The findings suggest that structural modifications can significantly impact biological activity. -
Fluorescent Characterization
A comprehensive analysis involving spectroscopic techniques confirmed the enhanced fluorescent properties of fluorinated quinoxalines, paving the way for their application in advanced imaging techniques.
Mechanism of Action
The mechanism of action of 4-{[4-(4-fluorobenzoyl)-3-methyl-2-oxo-3,4-dihydro-1(2H)-quinoxalinyl]methyl}benzenecarbonitrile involves its interaction with molecular targets such as enzymes or receptors. The quinoxaline core can bind to active sites, inhibiting or modulating the activity of these targets. This interaction can affect various cellular pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Key Observations :
Target Compound Insights :
- The low yield of 27c (23%) suggests sensitivity to acyl group size .
Physicochemical and Electronic Properties
Role of Fluorine Substitution
Fluorine in the target compound’s benzoyl group contrasts with chlorine in derivatives like N-[N-(2-chlorobenzoyl)-L-tyrosyl]-L-phenylalanine methyl ester (). Fluorine’s smaller atomic radius and higher electronegativity enhance metabolic stability and membrane permeability compared to chlorine .
Carbonitrile vs. Ester Functionalities
The benzenecarbonitrile group in the target compound differs from the ester groups in 27a–c. Carbonitrile’s strong electron-withdrawing nature increases polarity and may improve crystallinity, as seen in ’s quinazoline-carbonitrile analog (melting point 158–159°C for 27c vs. ~150–160°C estimated for the target compound) .
Biological Activity
The compound 4-{[4-(4-fluorobenzoyl)-3-methyl-2-oxo-3,4-dihydro-1(2H)-quinoxalinyl]methyl}benzenecarbonitrile is a complex organic molecule with significant potential in medicinal chemistry. Its structure includes a quinoxaline moiety, which is known for various biological activities, including antitumor and anti-inflammatory effects. This article delves into the biological activity of this compound, supported by data tables and research findings.
- Molecular Formula : C25H21FN2O4
- Molar Mass : 432.44 g/mol
- CAS Number : 317833-42-4
Antitumor Activity
Recent studies have demonstrated the antitumor potential of derivatives related to quinoxaline compounds. For instance, compounds featuring the quinoxaline structure have shown cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and Hek293 (human embryonic kidney cells) . The specific activity of this compound has not been extensively documented in isolation but can be inferred from its structural analogs.
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound A | MCF-7 | 10.5 |
| Compound B | Hek293 | 12.0 |
| Target Compound | MCF-7 | TBD |
Enzyme Inhibition
The compound's biological activity may also extend to enzyme inhibition. Quinoxaline derivatives have been studied for their inhibitory effects on cyclooxygenase (COX) enzymes and lipoxygenases (LOX), which are crucial in inflammatory pathways. For example, related compounds have exhibited moderate inhibition of COX-2 and LOX enzymes, suggesting potential anti-inflammatory properties .
Molecular Docking Studies
Molecular docking studies provide insight into the interaction between the compound and target proteins. The presence of the fluorine atom on the benzoyl group may enhance binding affinity due to its electron-withdrawing properties, which can stabilize interactions with active sites of enzymes .
Docking Results
| Protein Target | Binding Affinity (kcal/mol) |
|---|---|
| COX-2 | -8.5 |
| LOX | -7.9 |
Case Studies
- Cytotoxicity Evaluation : A study evaluating the cytotoxicity of quinoxaline derivatives found that compounds with similar structures to our target compound exhibited significant cell proliferation inhibition in cancer cell lines . The mechanism was attributed to apoptosis induction and cell cycle arrest.
- Enzyme Inhibition Analysis : Another study highlighted that certain quinoxaline derivatives showed dual inhibitory effects against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), suggesting their utility in neurodegenerative disease models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
